molecular formula C5H10O3<br>(C2H5O)2CO<br>C5H10O3 B041859 Diethyl carbonate CAS No. 105-58-8

Diethyl carbonate

Cat. No. B041859
CAS RN: 105-58-8
M. Wt: 118.13 g/mol
InChI Key: OIFBSDVPJOWBCH-UHFFFAOYSA-N
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Description

Diethyl carbonate (DEC) is a versatile linear organic carbonate widely recognized for its applications in various fields. Initially synthesized through phosgenation of ethanol, a process fraught with toxicity and danger, the focus has shifted towards developing safer, non-phosgene routes. These include oxidative carbonylation of ethanol, trans-esterification of carbonate, alcoholysis of urea, ethanolysis of CO2, and the ethyl nitrite route. DEC's utility extends from serving as a fuel additive to acting as an excellent electrolyte in lithium-ion batteries, and in the production of polycarbonates, significant in engineering plastics. The synthesis of DEC from CO2 also contributes to CO2 mitigation, highlighting its environmental benefits (Shukla & Srivastava, 2016).

Synthesis Analysis

Several methods have been developed for DEC synthesis, each with its catalysts and conditions, aiming to improve efficiency and sustainability. The synthesis from dimethyl carbonate and ethanol using KF/Al2O3 as a catalyst is notable for its efficiency and the possibility of catalyst recycling, achieving significant DEC selectivity and conversion under optimized conditions (Murugan & Bajaj, 2011). Another method involves the coupling reaction from propylene oxide, CO2, and ethanol over a binary PVEImBr/MgO catalyst, which promotes the reaction with high efficiency, offering a promising approach to DEC synthesis (Liguo et al., 2017).

Molecular Structure Analysis

DEC's molecular structure plays a pivotal role in its synthesis and applications. For instance, its structure allows for specific catalytic reactions and influences the production efficiency in various synthesis methods. The structural analysis is critical for understanding DEC's reactivity and for designing catalysts that can optimize its production.

Chemical Reactions and Properties

DEC undergoes various chemical reactions, reflecting its versatility and reactivity. These reactions are essential for its production and its use in different applications, such as fuel additives and electrolytes for lithium-ion batteries. The catalytic performance can be influenced significantly by by-products like water, prompting the development of novel methods to mitigate their impact and enhance yield (Zhang, Fan, & Jiang, 2012).

Scientific Research Applications

  • Green Chemistry : Diethyl carbonate serves as an eco-friendly solvent for ruthenium-catalyzed C-H bond functionalization, offering an alternative to N-methylpyrrolidone. This application reduces wastewater and enhances catalyst efficiency, making it a sustainable choice for reactions (Arockiam et al., 2009).

  • Asymmetric Catalysis : It's a sustainable solvent for quinine-catalyzed asymmetric Michael additions, with π-stacking interactions crucial for asymmetric induction. This application demonstrates its role in facilitating specific, enantioselective reactions (Castro‐Osma et al., 2015).

  • Enantioselective Synthesis : Serving as a sustainable solvent, Diethyl carbonate aids in producing enantiomerically pure tetrahydroquinolines with high yield and excellent enantioselectivity, providing an environmentally friendly alternative to harmful solvents (More & Bhanage, 2015).

  • Construction Materials : It acts as a carbonation accelerator, improving the carbonation stability and microstructure of lime mortars, thus playing a role in enhancing building materials (Ergenç et al., 2018).

  • Extraction Agent : Diethyl carbonate is an effective solvent for extracting phenols and their acetyl derivatives, with high recoveries due to hydrogen bonding interactions. This application highlights its role in analytical chemistry (Olejniczak et al., 2005).

  • Lithium-ion Batteries : It can be safely managed for oxidation and combustion in Li-ion cells, improving the kinetic modeling of bio-derived oxygenates and contributing to safer battery technologies (Shahla et al., 2017).

  • CO2 Utilization : Novel materials like ZnO@Na3PW12O40 use Diethyl carbonate for direct synthesis from CO2, improving energy utilization and reducing emissions, showcasing its role in carbon capture and utilization strategies (Zhang, 2019).

Safety And Hazards

Diethyl carbonate is flammable. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .

Future Directions

The synthesis of diethyl carbonate from CO2 and ethanol is both environmentally friendly and can be integrated into the ethanol biorefinery . The development of cost-effective, high-efficiency, and heterogeneous catalysts is of prime importance for the green synthesis of diethyl carbonate from ethyl carbamate and ethanol .

properties

IUPAC Name

diethyl carbonate
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InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3
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InChI Key

OIFBSDVPJOWBCH-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)OCC
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Molecular Formula

C5H10O3, Array
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DSSTOX Substance ID

DTXSID3025041
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Molecular Weight

118.13 g/mol
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Physical Description

Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77 °F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Carbonic acid, diethyl ester
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Boiling Point

259 °F at 760 mmHg (NTP, 1992), 126 °C
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Flash Point

77 °F (NTP, 1992), 25 °C (CLOSED CUP), 25 °C c.c.
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Solubility

Insoluble (NTP, 1992), Soluble in ehtyl ether, ethanol, and chloroform, Miscible with ketones, esters, aromatic hydrocarbons, some aliphatic solvents, In water, 1.88X10+4 mg/l @ 20 °C, Solubility in water: none
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Density

0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9752 @ 20 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air= 1), Relative vapor density (air = 1): 4.07
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Vapor Pressure

10 mmHg at 74.8 °F (NTP, 1992), 10.8 [mmHg], 10.8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.1
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Product Name

Diethyl carbonate

Color/Form

Colorless liquid

CAS RN

105-58-8, 440671-47-6
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Melting Point

-45 °F (NTP, 1992), -43 °C
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Synthesis routes and methods I

Procedure details

U.S. Pat. No. 3,426,042 discloses a process of synthesis of cyclic carbonic esters from glycol and diethyl carbonate using sodium hydroxide as a catalyst. But this literature fails to refer to its yield, not describing in further detail. Further, Journal of American Chemical Society, vol. 68 (1946), p.783 discloses a process in which ethylene carbonate is formed from ethylene glycol and diethyl carbonate using potassium carbonate as a catalyst and from which a cyclic carbonic ester is isolated by crystallization. In this method, however, the yield of the object compound is low (51 to 55%) and such low yield is not sufficient for practical commercial operation. Furthermore, although the isolation by crystallization is effective for ethylene carbonate (melting point: 37 to 39° C.), not all object compounds are covered by this method. In the case where the object product is a cyclic carbonic ester having a low melting point, for example, a 6-membered-ring cyclic carbonic ester (propylene carbonate), the isolation by crystallization is not effective due to the melting point as low as -55° C., and rather difficult. A product having a low melting point can be isolated by distillation, for example, by flash evaporation or thin film evaporation. The distillation of the reaction product according to the above-mentioned method, however, leads to the hydrolysis or reverse reaction of the reaction product and thus results in the decomposition of the object compound. Particularly, the use of an optically active substance as a reactant leads to the loss of its optical activity and racemization thereof.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
cyclic carbonic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a phosphinylation polymerization, each X and Y are R9HP— and G is a hydrocarbyl, which includes a silicone. Copolymerization occurs in the presence of a radical initiator such as AIBN, V-40, benzoyl peroxide, lauroyl peroxide (Luperox™), UV light (λ≦400 nm), 2,2-dimethoxyphenyl acetophenone (Irgacure® 651), and the like, in a solvent such as benzene, acetone, ethanol, 1,2-dichloroethane, propylene carbonate, dimethyl carbonate, diethyl carbonate, ethylene carbonate, butanone, ethylene glycol dimethyl ether, or DMF at a temperature of 25 to 140° C. to produce the polymer.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydrocarbyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2,2-dimethoxyphenyl acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A mixture of 640 g (21.5 mols) of ethanol, 264 g (3.0 mols) of glycol carbonate and 0.1 g of thallium hydroxide is kept at 150° for 2 hours and worked up as in Example 1. A conversion of glycol carbonate to diethyl carbonate of 58% is obtained. The distillation residue is 0.11 g, which corresponds to the amount of catalyst employed; diglycol and triglycol cannot be detected in the distillate.
Quantity
640 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 10-ml high pressure reactor (manufactured and sold by Thar Designs Inc., U.S.A) equipped with a valve were charged 1.48 g (4 mmol) of dibutyltin dibutoxide (manufactured and sold by Aldrich, U.S.A.), 2.22 g (30 mmol) of butanol (manufactured and sold by Wako Pure Chemical Industries Ltd., Japan; a dehydrated grade), 1.38 g (30 mmol) of ethanol (manufactured and sold by Wako Pure Chemical Industries Ltd., Japan; a dehydrated grade) and a SUS ball (which was for use in stirring the contents of the reactor). The inside of the reactor was cooled to about −68° C. with a dry ice/ethanol mixture. Then, from a carbon dioxide gas bomb, 2.0 g of a high purity carbon dioxide gas, the pressure of which was lowered to about 2 MPa by means of a pressure regulator connected to the carbon dioxide gas bomb, was gently introduced into the high pressure reactor. Thereafter, the reactor was placed in an oil bath which was maintained at 150° C., and shaken for 22 hours. After that period, the inside of the reactor was cooled to about 20° C., and the internal pressure of the reactor was returned to atmospheric pressure by gently purging an excess amount of the carbon dioxide gas, thereby obtaining a transparent reaction mixture. In the reaction mixture, ethylbutyl carbonate, dibutyl carbonate and diethyl carbonate were obtained in yields of 25%, 10% and 6%, respectively.
Name
dibutyltin dibutoxide
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

Adding 1,4-pentanediol carbonate and ethanol in a tubular ester exchange reactor; then adding the prepared metal-rare earth oxide composite catalyst, uniformly mixing and performing an ester exchange reaction, then distilling the reaction product to obtain diethyl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to ethanol is 1:10, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and ethanol is 1:100; the ester exchange reaction is performed at a temperature of 180° C. and under an absolute pressure of 2 MPa for 10 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 100%, and yield of diethyl carbonate is 95%.
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl carbonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diethyl carbonate
Reactant of Route 4
Reactant of Route 4
Diethyl carbonate
Reactant of Route 5
Reactant of Route 5
Diethyl carbonate
Reactant of Route 6
Reactant of Route 6
Diethyl carbonate

Citations

For This Compound
63,800
Citations
K Shukla, VC Srivastava - Rsc Advances, 2016 - pubs.rsc.org
Diethyl carbonate (DEC) is a well-known linear organic carbonate that has wide applications. Besides its use as a fuel additive, DEC is an excellent electrolyte for lithium ion batteries …
Number of citations: 94 pubs.rsc.org
P Arockiam, V Poirier, C Fischmeister, C Bruneau… - Green …, 2009 - pubs.rsc.org
… )] 2 /KOAc was first tested in diethyl carbonate at 120 C. We were pleased to … in diethyl carbonate. Thus, the reactions were performed with 10 and 20 mol% of NMP in diethyl carbonate …
Number of citations: 144 pubs.rsc.org
D Wang, B Yang, X Zhai, L Zhou - Fuel Processing Technology, 2007 - Elsevier
The production of diethyl carbonate (DEC) from urea and ethanol was investigated in a batch process. The catalytic activities of many metal oxides were evaluated, the influences of …
Number of citations: 151 www.sciencedirect.com
K Hayamizu - Journal of Chemical & Engineering Data, 2012 - ACS Publications
The self-diffusion coefficients, D, of lithium, anions, and solvents in four binary-solution electrolytes of ethylene carbonate (EC)–diethyl carbonate (DEC) and three single-solution …
Number of citations: 174 pubs.acs.org
WS Putro, A Ikeda, S Shigeyasu, S Hamura… - …, 2021 - Wiley Online Library
… Conversion of CO 2 into dialkyl carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC) is one of the most attractive methods from the viewpoint of green chemistry. …
V Pokorny, V Stejfa, M Fulem, C Cervinka… - Journal of Chemical & …, 2017 - ACS Publications
… for dimethyl carbonate, diethyl carbonate, and dipropyl carbonate were retrieved from the literature. Some values were found for dimethyl carbonate and diethyl carbonate, but no data …
Number of citations: 29 pubs.acs.org
BC Dunn, C Guenneau, SA Hilton, J Pahnke… - Energy & …, 2002 - ACS Publications
Diethyl carbonate (DEC) has been produced by the oxidative carbonylation of ethanol in the gas phase over a heterogeneous CuCl 2 /PdCl 2 catalyst supported on activated carbon. …
Number of citations: 143 pubs.acs.org
S Raiguel, L Gijsemans… - ACS Sustainable …, 2020 - ACS Publications
… In this paper, diethyl carbonate (DEC) is applied as an extractant for the separation of Au(III) and Cu(II) from chloride solutions by solvent extraction, as part of an alternative flowsheet for …
Number of citations: 36 pubs.acs.org
H Nakamura, HJ Curran, AP Córdoba, WJ Pitz… - Combustion and …, 2015 - Elsevier
… Diethyl carbonate (DEC) is an attractive biofuel that can be used to displace petroleum-derived diesel fuel, thereby reducing CO 2 and particulate emissions from diesel engines. A …
Number of citations: 41 www.sciencedirect.com
F Gasc, S Thiebaud-Roux, Z Mouloungui - The Journal of Supercritical …, 2009 - Elsevier
Carbon dioxide sequestration was studied by synthesizing diethyl carbonate (DEC) from ethanol and CO 2 under supercritical conditions in the presence of potassium carbonate as a …
Number of citations: 53 www.sciencedirect.com

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